2-Thiazolemethanol, 4-(difluoromethyl)-
Description
2-Thiazolemethanol, 4-(difluoromethyl)- is a heterocyclic compound featuring a thiazole ring substituted with a methanol group at position 2 and a difluoromethyl (-CHF₂) group at position 3. The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine incorporation is a well-established strategy in drug design, as it improves bioavailability, membrane permeability, and resistance to oxidative metabolism .
The difluoromethyl substituent balances electron-withdrawing effects and moderate lipophilicity, making this compound a promising candidate for therapeutic applications where precise tuning of physicochemical properties is critical .
Properties
Molecular Formula |
C5H5F2NOS |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
[4-(difluoromethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C5H5F2NOS/c6-5(7)3-2-10-4(1-9)8-3/h2,5,9H,1H2 |
InChI Key |
MJLWPEQBDQHCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CO)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The substitution pattern on the thiazole ring significantly impacts molecular interactions and stability. Below is a comparative analysis of 2-Thiazolemethanol, 4-(difluoromethyl)- with analogs featuring different substituents at position 4:
| Compound Name | Substituent (Position 4) | Electronegativity (Pauling Scale) | LogP (Predicted) | pKa (Thiazole N) | Metabolic Stability |
|---|---|---|---|---|---|
| 2-Thiazolemethanol, 4-(methyl)- | CH₃ | 2.55 (C) | 1.2 | 5.8 | Moderate |
| 2-Thiazolemethanol, 4-(difluoromethyl)- | CHF₂ | 3.98 (F) | 1.8 | 5.2 | High |
| 2-Thiazolemethanol, 4-(trifluoromethyl)- | CF₃ | 3.98 (F) | 2.5 | 4.5 | Very High |
| 2-Thiazolemethanol, 4-(chloro)- | Cl | 3.16 (Cl) | 1.5 | 5.5 | Moderate-High |
Key Observations:
- Electron-Withdrawing Effects : The difluoromethyl group (-CHF₂) exhibits intermediate electron-withdrawing effects compared to -CF₃ (stronger) and -CH₃ (weaker). This reduces the basicity of the thiazole nitrogen (lower pKa), enhancing bioavailability by increasing the unionized fraction at physiological pH .
- -CHF₂ strikes a balance between permeability and solubility .
- Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation grants -CHF₂ and -CF₃ higher metabolic stability than -CH₃ or -Cl .
Pharmacokinetic and Functional Comparisons
- Bioavailability: The -CHF₂ substituent enhances oral bioavailability compared to -CH₃ due to optimized LogP and reduced first-pass metabolism .
- Target Binding : Fluorine’s stereoelectronic effects can alter conformational preferences. For example, -CHF₂ may facilitate weaker hydrogen bonding compared to -OH or -NH₂ but stronger van der Waals interactions than -CH₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
